molecular formula C43H50N6O5 B14461781 Benzamide, 3-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-phenyl-1H-pyrazol-3-yl)- CAS No. 66266-85-1

Benzamide, 3-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-phenyl-1H-pyrazol-3-yl)-

Cat. No.: B14461781
CAS No.: 66266-85-1
M. Wt: 730.9 g/mol
InChI Key: NTROVMLWVSIHOJ-UHFFFAOYSA-N
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Description

“Benzamide, 3-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-phenyl-1H-pyrazol-3-yl)-” is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted benzamides and phenoxy derivatives. Key steps may include:

    Formation of Benzamide Derivative: This can be achieved through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of Phenoxy Group: This step may involve the reaction of a phenol derivative with an appropriate halide under basic conditions.

    Coupling Reactions: The final compound is formed through coupling reactions, such as azo coupling and amide bond formation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The phenoxy and azo groups may be susceptible to oxidation under specific conditions.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of the azo group may produce corresponding amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound may be used in the development of dyes, pigments, or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.

    Phenoxy Derivatives: Compounds with phenoxy groups attached to various backbones.

    Azo Compounds: Compounds containing azo groups, which are known for their vibrant colors and use in dyes.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

66266-85-1

Molecular Formula

C43H50N6O5

Molecular Weight

730.9 g/mol

IUPAC Name

3-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-N-[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazol-3-yl]benzamide

InChI

InChI=1S/C43H50N6O5/c1-9-35(54-36-25-20-29(42(4,5)10-2)27-34(36)43(6,7)11-3)40(51)44-31-17-15-16-28(26-31)39(50)45-38-37(47-46-30-21-23-33(53-8)24-22-30)41(52)49(48-38)32-18-13-12-14-19-32/h12-27,35,37H,9-11H2,1-8H3,(H,44,51)(H,45,48,50)

InChI Key

NTROVMLWVSIHOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN(C(=O)C2N=NC3=CC=C(C=C3)OC)C4=CC=CC=C4)OC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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